molecular formula C14H20BrN3O2 B114364 Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate CAS No. 153747-97-8

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B114364
CAS No.: 153747-97-8
M. Wt: 342.23 g/mol
InChI Key: DSLVSFMWCDGZIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C14H20BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the piperazine ring .

Scientific Research Applications

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which imparts distinct reactivity and binding properties. Compared to its analogs, such as tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, the bromine atom enhances its potential for nucleophilic substitution reactions and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVSFMWCDGZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459984
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153747-97-8
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-1-(5-bromo-2-pyridyl)piperazine
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Synthesis routes and methods I

Procedure details

In pre-dried apparatus, held under a CaCl2 guard tube, 2,5-dibromopyridine (0.524 g), tert-butyl piperazine-1-carboxylate (0.824 g) and sodium carbonate (0.234 g) were combined in anhydrous 1-methyl-2-pyrrolidinone (10 ml) and heated in an oil bath held at 100° C. for 4 days. The mixture was then cooled, poured onto water (350 ml) and extracted with diethyl ether (3×50 ml). The combined organic extracts were washed with 2% citric acid solution (2×25 ml), water (2×25 ml), saturated brine (20 ml), dried (Na2SO4) and evaporated under reduced pressure. The residue was then purified by silica gel column chromatography, with 30% diethyl ether/hexane as eluent, to provide the title compound as a white solid (0.537 g, 71%).
Quantity
0.524 g
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reactant
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0.824 g
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reactant
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0.234 g
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixed solution of 2,5-dibromopyridine (6.36 g, 26.8 mmol), 1-(tert-butoxycarbonyl)piperazine (5.00 g, 26.8 mmol) and pyridine (100 ml) was stirred at 125° C. for 12 hours, and the solvent was distilled away under reduce pressure. The residue was poured into water, and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduce pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give the titled compound 3.62 g (39.5%) as solid product.
Quantity
6.36 g
Type
reactant
Reaction Step One
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5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
39.5%

Synthesis routes and methods IV

Procedure details

29.2 g (157 mmol) of 1,1-dimethylethyl 1-piperazinecarboxylate, 37 g (157 mmol) of 2,5-dibromopyridine and 21.7 g (157 mmol) of potassium carbonate suspended in 27 ml of dimethyl sulfoxide (DMSO) are introduced into an autoclave. The mixture is then heated at 150° C. for 21 hours. The reaction mixture is allowed to cool to room temperature, it is taken up in ethyl acetate and water and the insoluble material is then separated out by filtration. The aqueous phase is separated out and extracted twice with ethyl acetate, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, eluting with a 99/1 mixture of dichloromethane and methanol. 44 g of product are thus obtained in the form of a white solid.
Quantity
29.2 g
Type
reactant
Reaction Step One
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37 g
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reactant
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21.7 g
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reactant
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27 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a solution of compound 90a (125 g, 516 mmol) in DCM (300 mL), TEA (104 g, 1.03 mol) was added, followed by (BOC)2O (135 g, 619 mmol) in portions with stirring at 0° C. The resulting mixture was stirred overnight at room temperature. The reaction was then quenched with water (100 mL), and the product was extracted with DCM (3×150 mL). The combined organic layers were concentrated under reduced pressure to obtain compound 90b as a white solid (125 g, 71% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H20BrN3O2: 342.1 (M+H). found 342.1.
Quantity
125 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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